4,7-dimethoxy-2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-1H-benzimidazole
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Overview
Description
4,7-DIMETHOXY-2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
The synthesis of 4,7-DIMETHOXY-2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Nitrophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where a nitrophenylmethylsulfanyl group is attached to the benzodiazole core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4,7-DIMETHOXY-2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amino groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodiazole ring, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
4,7-DIMETHOXY-2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,7-DIMETHOXY-2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 4,7-DIMETHOXY-2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE include other benzodiazole derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications. For instance:
4,7-Dimethoxy-2-phenylbenzodiazole: Lacks the nitrophenylmethylsulfanyl group, resulting in different reactivity and biological effects.
4,7-Dimethoxy-2-(4-nitrophenyl)benzodiazole:
The uniqueness of 4,7-DIMETHOXY-2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O5S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4,7-dimethoxy-2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H17N3O5S/c1-23-12-5-4-10(8-11(12)20(21)22)9-26-17-18-15-13(24-2)6-7-14(25-3)16(15)19-17/h4-8H,9H2,1-3H3,(H,18,19) |
InChI Key |
GXARLIJRCJWHOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NC3=C(C=CC(=C3N2)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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